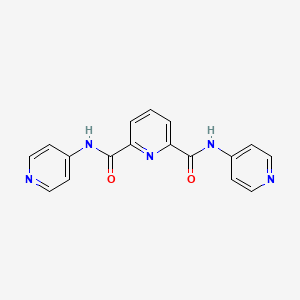

N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide

Description

N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide is a compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .

Properties

IUPAC Name |

2-N,6-N-dipyridin-4-ylpyridine-2,6-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-16(20-12-4-8-18-9-5-12)14-2-1-3-15(22-14)17(24)21-13-6-10-19-11-7-13/h1-11H,(H,18,20,23)(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCDOQQWUMMEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with pyridin-4-amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with pyridin-4-amine to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

Coordination Reactions: It acts as a ligand, forming coordination complexes with metal ions such as manganese and cadmium.

Substitution Reactions: The compound can undergo substitution reactions where the pyridine rings are functionalized with different substituents.

Common Reagents and Conditions

Coordination Reactions: Typically involve metal salts such as manganese sulfate or cadmium sulfate in aqueous solutions.

Substitution Reactions: Common reagents include halogenating agents, nitrating agents, and other electrophiles.

Major Products

Coordination Complexes: Formation of metal-organic frameworks and coordination polymers.

Functionalized Derivatives: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide has a wide range of scientific research applications:

Coordination Chemistry: Used as a ligand to form stable coordination complexes with transition metals.

Catalysis: Employed in catalytic organic transformations due to its ability to stabilize reactive intermediates.

Biological Applications: Investigated for its potential in synthetic modeling of metalloenzyme active sites.

Sensing and Recognition: Utilized in the development of sensors and recognition systems for detecting various analytes.

Mechanism of Action

The mechanism of action of N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide primarily involves its role as a chelating ligand. It coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, stabilize reactive species, and mimic the active sites of metalloenzymes .

Comparison with Similar Compounds

Similar Compounds

Pyridine-2,6-dicarboxamide: A simpler analog with similar coordination properties.

Furan-2,5-dicarboxamide: Another heterocyclic dicarboxamide with distinct electronic properties.

Uniqueness

N2,N6-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide is unique due to its ability to form highly stable coordination complexes and its versatility in various chemical reactions. Its structure allows for multiple binding sites, making it an excellent ligand for complexation and catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.